molecular formula C9H7N3O2 B11823550 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11823550
M. Wt: 189.17 g/mol
InChI Key: JWGKSDIHBMBDEO-UHFFFAOYSA-N
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Description

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a nitroethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the condensation of pyrrole derivatives with nitroalkenes. One common method is the reaction of 3-formylpyrrole with nitromethane in the presence of a base such as ammonium acetate. This reaction proceeds through a Michael addition followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine and pyrrole rings can engage in π-π stacking or hydrogen bonding with biological macromolecules. These interactions can disrupt key cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H7N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-6H,(H,10,11)

InChI Key

JWGKSDIHBMBDEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2C=C[N+](=O)[O-])N=C1

Origin of Product

United States

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